molecular formula C14H12O3 B103279 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 18773-63-2

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B103279
CAS No.: 18773-63-2
M. Wt: 228.24 g/mol
InChI Key: SPNSKYPCPQHXRA-UHFFFAOYSA-N
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Description

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The reaction conditions are adjusted to ensure high yield, stereoselectivity, and mild conditions suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound may influence signaling pathways, leading to various biological effects. .

Comparison with Similar Compounds

  • 2-Hydroxymethyl-1,3-propanediol
  • 2-(Hydroxymethyl)anthraquinone
  • 5-Hydroxymethyl-2-furaldehyde

Comparison:

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSKYPCPQHXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172079
Record name 2-Biphenylcarboxylic acid, 2'-hydroxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18773-63-2
Record name 2-Biphenylcarboxylic acid, 2'-hydroxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylcarboxylic acid, 2'-hydroxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
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2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
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Reactant of Route 6
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